![molecular formula C15H22N2O2 B12933724 1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one CAS No. 73955-62-1](/img/structure/B12933724.png)
1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone is a complex organic compound featuring an imidazolidine ring substituted with a methoxyphenyl group and a trimethyl group
准备方法
The synthesis of 1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the imidazolidine intermediate.
Introduction of Trimethyl Groups: The trimethyl groups are typically added through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.
科学研究应用
1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, where its unique structural properties can impart desirable characteristics to the final products.
作用机制
The mechanism of action of 1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammatory pathways, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell survival, apoptosis, and immune response, potentially leading to therapeutic effects in various disease models.
相似化合物的比较
1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also features a methoxyphenyl group but differs in the presence of a triazole ring instead of an imidazolidine ring.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: This compound has a similar methoxyphenyl group but lacks the imidazolidine ring and trimethyl groups.
The uniqueness of 1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
73955-62-1 |
|---|---|
分子式 |
C15H22N2O2 |
分子量 |
262.35 g/mol |
IUPAC 名称 |
1-[2-(4-methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N2O2/c1-11(18)17-10-15(2,3)16(4)14(17)12-6-8-13(19-5)9-7-12/h6-9,14H,10H2,1-5H3 |
InChI 键 |
PHIWAURBUNJMFM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CC(N(C1C2=CC=C(C=C2)OC)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


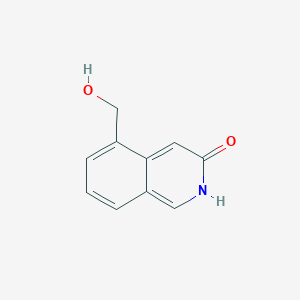


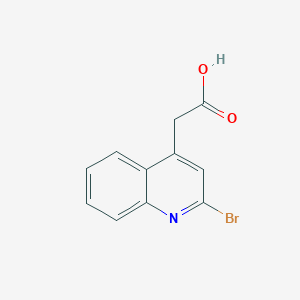
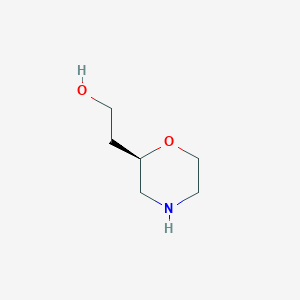
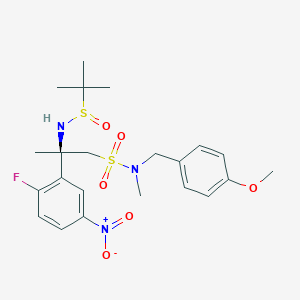
![Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-](/img/structure/B12933703.png)

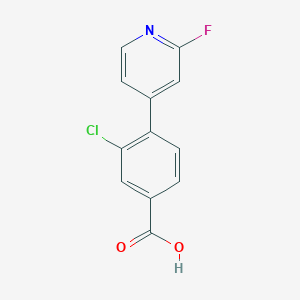
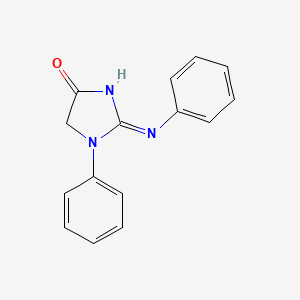

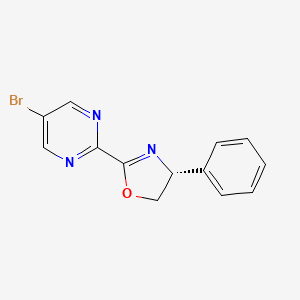

![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
